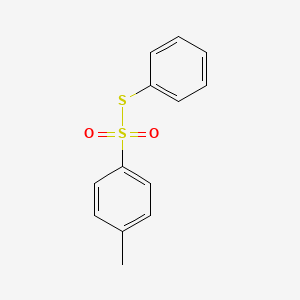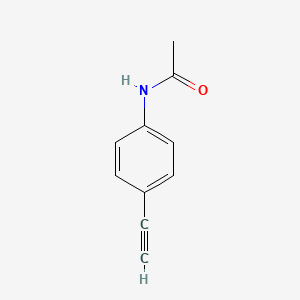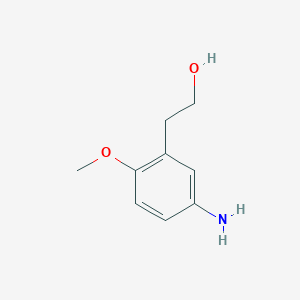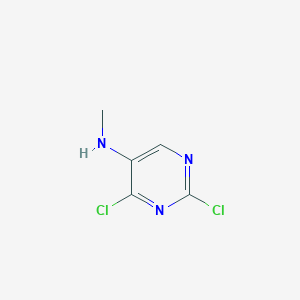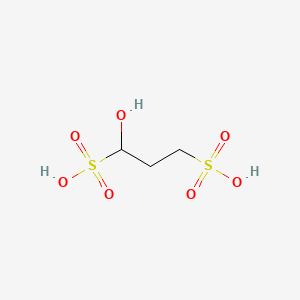
1-Hydroxy-1,3-propanedisulfonic acid
Vue d'ensemble
Description
1-Hydroxy-1,3-propanedisulfonic acid is a chemical compound with the molecular formula C3H9NaO7S2. It is known for its strong acidic properties and high solubility in water. This compound is used in various industrial and scientific applications due to its unique chemical structure and reactivity.
Méthodes De Préparation
1-Hydroxy-1,3-propanedisulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with an aqueous solution of bisulfite in the presence of oxygen at boiling temperature . This method yields salts of this compound. Industrial production often involves the use of neutral or slightly alkaline sulfite solutions and finely divided oxygen or oxygen-containing gases, such as air, or oxidizing agents like peroxides .
Analyse Des Réactions Chimiques
1-Hydroxy-1,3-propanedisulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, peroxides, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce various sulfonate esters.
Applications De Recherche Scientifique
1-Hydroxy-1,3-propanedisulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst or reagent in organic synthesis reactions, such as esterification, etherification, and alkylation . Its strong acidic properties make it an effective pH regulator or buffer in certain chemical processes. In biology and medicine, it is used in the production of specialty chemicals, such as surfactants and detergents, due to its excellent water solubility and surface activity .
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1,3-propanedisulfonic acid involves its strong acidic properties, which facilitate various chemical reactions. The sulfonic acid groups in the compound act as strong acid catalysts, promoting reactions such as esterification and alkylation . The molecular targets and pathways involved in these reactions depend on the specific application and conditions used.
Comparaison Avec Des Composés Similaires
1-Hydroxy-1,3-propanedisulfonic acid can be compared with other similar compounds, such as 3-Hydroxy-1-propanesulfonic acid and 1,3-Propanedisulfonic acid . These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. For example, 3-Hydroxy-1-propanesulfonic acid is often used as a reagent in organic synthesis, while 1,3-Propanedisulfonic acid is evaluated as a protector of renal function in AA amyloidosis .
Propriétés
IUPAC Name |
1-hydroxypropane-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O7S2/c4-3(12(8,9)10)1-2-11(5,6)7/h3-4H,1-2H2,(H,5,6,7)(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEHYGDNXTWNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)C(O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35850-94-3 | |
| Record name | 1-Hydroxy-1,3-propanedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(6-chloro-2-oxo-4-phenyl-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)acetate](/img/structure/B3051676.png)
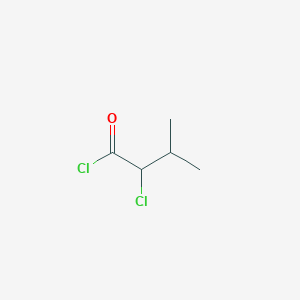
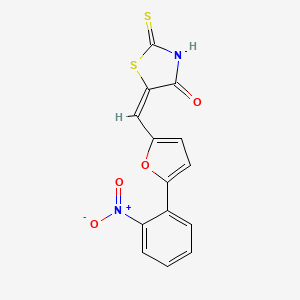
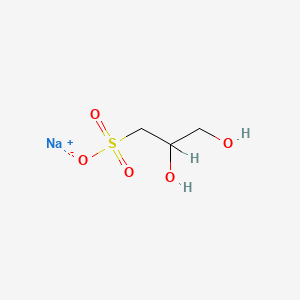
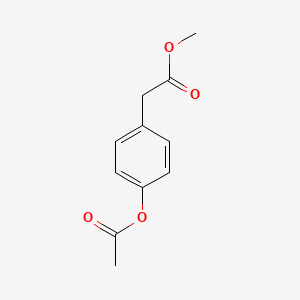
![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)
